1-(2,6-Dimethylpyridin-4-YL)ethanone
Overview
Description
1-(2,6-Dimethylpyridin-4-YL)ethanone is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . It is intended for research use only .
Synthesis Analysis
The synthesis of 1-(2,6-Dimethylpyridin-4-YL)ethanone involves the use of Methylmagnesium Iodide and 4-cyano-2,6-dimethylpyridine. The reaction is initially cooled to 0-5C in an ice bath and then refluxed for an additional hour. The reaction mixture is then cooled, quenched with saturated ammonium chloride, and hydrolyzed with hydrochloric acid for at least one hour. Saturated sodium bicarbonate is then added until the solution becomes basic. The solution is then extracted with ethyl acetate. The organic portion is dried over magnesium sulfate, filtered, and stripped to a brown oil. The oil is purified on a Biotage 40S silica gel column with ethyl acetate: heptane (1:1) to give 2,6-dimethyl-4-acetylpyridine in an 11% yield .Scientific Research Applications
Pharmacology
1-(2,6-Dimethylpyridin-4-YL)ethanone: is explored in pharmacology for its potential as a precursor in the synthesis of various pharmacologically active compounds. Its structure is conducive to modifications that can lead to the development of new drugs with improved efficacy and reduced side effects .
Material Science
In material science, this compound’s chemical stability and reactivity make it a candidate for creating novel polymeric materials. Researchers are investigating its incorporation into polymers to enhance their properties, such as thermal stability and mechanical strength .
Chemical Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its reactive ketone group allows for various chemical transformations, making it valuable for constructing complex molecules in synthetic chemistry .
Analytical Chemistry
1-(2,6-Dimethylpyridin-4-YL)ethanone: is used in analytical chemistry as a standard or reagent in chromatographic methods and mass spectrometry. It helps in the identification and quantification of substances within a sample .
Life Sciences
In life sciences, this compound is utilized in biochemical studies, particularly in enzyme-catalyzed reactions where it can act as an inhibitor or substrate analog to study enzyme mechanisms .
Environmental Science
Environmental scientists use 1-(2,6-Dimethylpyridin-4-YL)ethanone to understand its degradation pathways and environmental fate. It’s part of studies on the impact of organic compounds on ecosystems and their potential for bioaccumulation .
properties
IUPAC Name |
1-(2,6-dimethylpyridin-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-9(8(3)11)5-7(2)10-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQWILGTHKHWNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10530146 | |
Record name | 1-(2,6-Dimethylpyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10530146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylpyridin-4-YL)ethanone | |
CAS RN |
72693-15-3 | |
Record name | 1-(2,6-Dimethylpyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10530146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,6-dimethylpyridin-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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